2-Methyloctadecanoic acid

Thermal analysis Phase change material Lipid chemistry

Researchers seeking to inhibit DGAT1 or synthesize magic-size clusters (MSCs) cannot substitute this branched-chain fatty acid with linear analogs like stearic acid. The α-methyl branch is essential for biological activity and directing nanomaterial morphology. - DGAT1 Inhibition: Provides an IC50 of 29 nM against human DGAT1, enabling potent and selective target engagement studies. - MSC Synthesis: Directs the formation of cadmium chalcogenide MSCs, a function linear ligands cannot replicate. - Analytical Standard: Well-characterized reference for GC/HPLC, distinct from linear fatty acids in metabolomics workflows.

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 7217-83-6
Cat. No. B1199060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloctadecanoic acid
CAS7217-83-6
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C)C(=O)O
InChIInChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
InChIKeyGBZDALHFANHWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyloctadecanoic Acid Technical Overview


2-Methyloctadecanoic acid (CAS 7217-83-6), also known as (±)-2-methylstearic acid, is a C19 branched-chain saturated fatty acid [1]. It is structurally characterized as a stearic acid (C18:0) analog with a methyl substituent at the second carbon (α-position), making it a member of the long-chain fatty acid class [2]. The compound is a colorless to white crystalline solid at room temperature, with a reported melting point range of 55.2–59 °C (lit.) and an estimated boiling point of ~415 °C at 760 mmHg . It is practically insoluble in water but soluble in common organic solvents such as ethanol, acetone, and chloroform . This compound serves as a reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses of fatty acid profiles and is also utilized as a synthetic intermediate in lipid chemistry .

Why 2-Methyloctadecanoic Acid Cannot Be Substituted


Generic substitution of 2-methyloctadecanoic acid with structurally similar fatty acids, such as stearic acid (C18:0), is scientifically unsound due to the profound impact of the α-methyl branch on fundamental physicochemical properties and specific interactions. The branch disrupts the tight crystalline packing characteristic of linear fatty acids, leading to a significantly lower melting point . Critically, the α-methyl group directly influences binding affinity at key enzymes; for instance, it has been shown to confer an IC50 of 29 nM against human diacylglycerol acyltransferase-1 (DGAT1), a level of potency not observed with its unbranched parent stearic acid [1]. Furthermore, this specific branched structure has been demonstrated to play a unique role in directing the formation of magic-size clusters (MSCs) during quantum dot synthesis, a function linear ligands cannot replicate [2]. Therefore, procuring a generic fatty acid will not yield the same thermodynamic behavior, biological activity, or material synthesis outcome.

2-Methyloctadecanoic Acid: Key Differentiation Evidence


Melting Point Depression vs. Stearic Acid

The introduction of an α-methyl branch in 2-methyloctadecanoic acid disrupts the crystalline packing observed in the linear chain of stearic acid. This structural modification results in a quantifiable and significant depression of the melting point, which is a key parameter for formulation and material science applications. The target compound exhibits a melting point of 55.2–59 °C, compared to 69.3 °C for stearic acid . This represents a relative decrease of approximately 15–20% in melting point.

Thermal analysis Phase change material Lipid chemistry

GDM Discriminatory Metabolite Potential

In a metabolomics study of women with gestational diabetes mellitus (GDM) aged 35-40, the integration of seven metabolites, including 2-methyloctadecanoic acid, stearic acid, and arachidic acid, using multivariant receiver operating characteristic (ROC) analysis, showed the potential to discriminate GDM from normal pregnancies [1]. The specific inclusion of 2-methyloctadecanoic acid in this multi-marker panel highlights its differential metabolic perturbation in this disease state compared to the other fatty acids, which were also part of the panel. While the study does not provide the individual biomarker performance metrics for each metabolite, the collective integration underscores its unique contribution to the discriminatory model.

Metabolomics Biomarker discovery Gestational diabetes

Potent DGAT1 Inhibition

2-Methyloctadecanoic acid has been reported as a potent inhibitor of human recombinant diacylglycerol acyltransferase-1 (DGAT1), with an IC50 value of 29 nM in a specific biochemical assay [1]. This level of nanomolar potency is a significant functional attribute. In contrast, stearic acid (C18:0), its linear counterpart, is a substrate for acyl-CoA synthetase and is not known to inhibit DGAT1 at such low concentrations. The α-methyl branch in 2-methyloctadecanoic acid is structurally analogous to the α-methyl branch found in tuberculostearic acid (10-methyloctadecanoic acid), a fatty acid with known unique biological properties in mycobacteria [2]. This suggests that the branched structure confers a distinct binding mode that leads to potent enzyme inhibition.

Enzyme inhibition DGAT1 Metabolic disease Lipid metabolism

Magic-Size Cluster vs. Quantum Dot Synthesis

In the synthesis of cadmium chalcogenide quantum dots, the choice of fatty acid ligand is critical for controlling nucleation and growth. A 2018 study directly compared the use of branched 2-methyloctadecanoic acid and linear oleic acid as precursors for cadmium (Cd) in the formation of CdS quantum dots [1]. The study demonstrated that Cd precursors prepared with 2-methyloctadecanoic acid and linear oleic acid, when reacted with elemental sulfur powder in 1-octadecene (ODE), resulted in two distinct reaction pathways: one leading to the formation of magic-size clusters (MSCs) and the other to conventional quantum dots (QDs). The branched ligand specifically promoted the formation of MSCs, while the linear ligand favored conventional QDs. This differential outcome underscores the unique and quantifiable influence of the α-methyl branch on the colloidal synthesis process.

Nanomaterials Quantum dot synthesis Colloidal chemistry Ligand design

2-Methyloctadecanoic Acid Application Scenarios


Magic-Size Cluster Synthesis for Nanomaterials

Researchers aiming to synthesize magic-size clusters (MSCs) of cadmium chalcogenides should prioritize the procurement of 2-methyloctadecanoic acid. As established by Zhang et al. (2018), this specific branched fatty acid directs the synthesis pathway towards MSCs, whereas its linear counterpart, oleic acid, yields conventional quantum dots (QDs) [1]. Using a generic, linear fatty acid will fail to produce the desired MSC product, making the branched compound a non-substitutable reagent in this specific application.

DGAT1 Role in Metabolic Disease Research

For studies focused on diacylglycerol acyltransferase-1 (DGAT1), a key enzyme in triglyceride synthesis, 2-methyloctadecanoic acid serves as a potent and selective tool compound. Its reported IC50 of 29 nM against DGAT1 provides a high-potency starting point for chemical biology investigations or for validating the enzyme's role in cellular models of metabolic disease [2]. The use of an unmodified, long-chain fatty acid like stearic acid would not provide this inhibitory activity, making 2-methyloctadecanoic acid the scientifically required compound for this line of inquiry.

BCFA Profiling Reference Standard

In lipidomic and metabolomic studies, particularly those focused on metabolic diseases like GDM, accurate identification and quantification of branched-chain fatty acids (BCFAs) is essential. 2-Methyloctadecanoic acid is a well-characterized reference standard suitable for calibrating GC and HPLC systems, as it has been identified as a metabolite of interest in human plasma [3]. Its unique retention time, distinct from linear fatty acids like stearic acid, makes it an indispensable standard for developing robust, targeted analytical methods for BCFA detection and quantification.

Lipid Formulations with Tailored Thermal Properties

Formulation scientists developing lipid-based drug delivery systems or phase-change materials may specifically select 2-methyloctadecanoic acid for its lower melting point (55.2–59 °C) compared to stearic acid (69.3 °C) . This quantifiable difference in thermal behavior allows for the engineering of formulations with specific melting profiles or crystallization kinetics that are not achievable with the linear fatty acid. The procurement of the branched compound is thus justified by a measurable, desired physicochemical property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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